molecular formula C16H14N2O3 B13931050 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione

4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione

Cat. No.: B13931050
M. Wt: 282.29 g/mol
InChI Key: FERFZRSSEFWTDZ-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione is a synthetic organic compound that belongs to the class of isoindoline derivatives. These compounds are characterized by their isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of an amino group at position 4 and a methoxybenzyl group at position 2 further defines its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Solventless conditions and green chemistry principles are often employed to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include oxidized quinones, reduced hydroxyl derivatives, and substituted isoindoline-1,3-diones with various functional groups .

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-(4-methoxybenzyl)isoindoline-1,3-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the 4-methoxybenzyl group enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

4-amino-2-[(4-methoxyphenyl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C16H14N2O3/c1-21-11-7-5-10(6-8-11)9-18-15(19)12-3-2-4-13(17)14(12)16(18)20/h2-8H,9,17H2,1H3

InChI Key

FERFZRSSEFWTDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)N

Origin of Product

United States

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